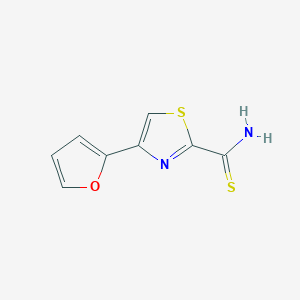
4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide is a heterocyclic compound that features both furan and thiazole rings These structures are known for their significant biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide typically involves the reaction of furan-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use in the development of new drugs for treating infections and other diseases.
Industry: Possible applications in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide is not fully understood. it is believed to interact with microbial enzymes, disrupting their normal function and leading to cell death. The compound may also interfere with DNA synthesis and repair mechanisms in microbial cells.
Vergleich Mit ähnlichen Verbindungen
- 2-(Furan-2-yl)-1,3-thiazole-4-carboxamide
- 5-(Furan-2-yl)-1,3-thiazole-2-thiol
- 4-(Furan-2-yl)-1,3-thiazole-5-carboxylic acid
Uniqueness: 4-(Furan-2-yl)-1,3-thiazole-2-carbothioamide is unique due to its specific combination of furan and thiazole rings, which confer distinct chemical and biological properties. Its potential as an antimicrobial agent sets it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and other fields.
Eigenschaften
CAS-Nummer |
917566-90-6 |
|---|---|
Molekularformel |
C8H6N2OS2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
4-(furan-2-yl)-1,3-thiazole-2-carbothioamide |
InChI |
InChI=1S/C8H6N2OS2/c9-7(12)8-10-5(4-13-8)6-2-1-3-11-6/h1-4H,(H2,9,12) |
InChI-Schlüssel |
NKIOHBSYKJCXBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CSC(=N2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
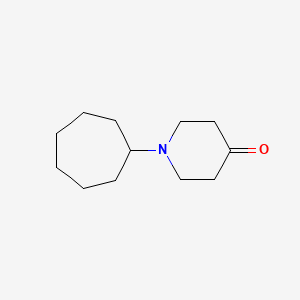
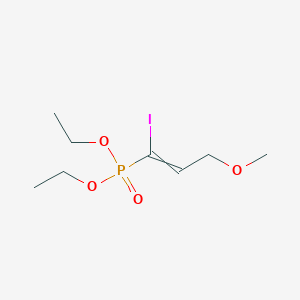

![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
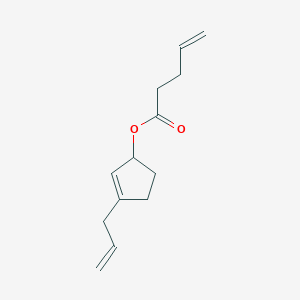

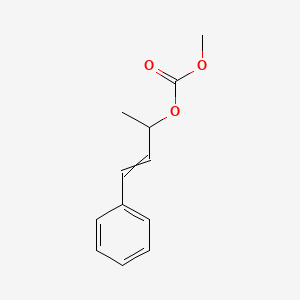
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
![Benzamide, 2-chloro-N-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12608221.png)
![Phenol, 2-[(1-phenyl-3-butenyl)amino]-](/img/structure/B12608225.png)
